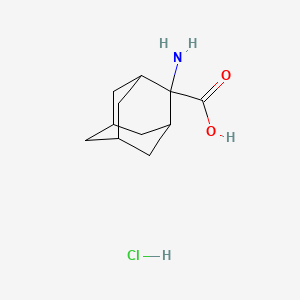

2-Aminoadamantane-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 2-Aminoadamantane-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoadamantane-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminoadamantane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCSAPAJAELIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Applications of 2-Aminoadamantane-2-carboxylic Acid Hydrochloride (CAS 50294-51-4)

Executive Summary & Structural Biology

2-Aminoadamantane-2-carboxylic acid hydrochloride (commonly referred to as Adamantanine hydrochloride or Adm ), is a highly rigid, achiral, tricyclic

The adamantane core imparts extreme steric bulk. When incorporated into a peptide backbone, this bulk severely restricts the allowable

Physicochemical Profiling

The physical and chemical properties of Adm dictate its handling and reactivity. The hydrochloride salt form ensures solubility in polar protic solvents, though the extreme lipophilicity of the adamantane cage dominates its behavior in biological assays.

| Property | Value / Description |

| Chemical Name | 2-Aminoadamantane-2-carboxylic acid hydrochloride |

| CAS Registry Number | |

| Molecular Formula | C₁₁H₁₈ClNO₂ (or C₁₁H₁₇NO₂·HCl) |

| Molecular Weight | 231.72 g/mol |

| SMILES | OC(C1(N)C2CC3CC(C2)CC1C3)=O.Cl |

| Structural Classification | |

| LogP (Predicted) | ~1.65 |

| Storage Conditions | Inert atmosphere, 2-8°C, desiccated |

Pharmacological Mechanisms & Biological Activity

Adamantanine is not merely a structural building block; the monomer itself is a biologically active transport mediator and enzyme inhibitor [2].

-

Leucine Aminopeptidase (LAP) Inhibition: Adm acts as a competitive inhibitor of LAP (

). The causality here is driven by structural mimicry: the -

Amino Acid Transport Blockade: Adm competitively inhibits the transport of L-methionine (

mM) and L-leucine into Ehrlich ascites carcinoma cells. -

Anticancer Properties: By depriving rapidly dividing cells of essential amino acids (Leu/Met) and inhibiting critical aminopeptidases, Adm demonstrates anti-proliferative effects against P388 lymphocytic leukemia cells (

mM) [2].

Mechanistic pathways of Adamantanine in enzymatic inhibition and structural rigidity.

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are explicitly justified by the physicochemical constraints of the adamantane scaffold.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Adm

Causality & Rationale: Standard carbodiimide coupling (e.g., DIC/Oxyma) frequently fails when coupling Adm or coupling onto an Adm-terminated chain. The extreme steric hindrance of the tricyclic cage shields both the

Step-by-Step Methodology:

-

Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to confirm complete deprotection.

-

Amino Acid Activation: Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-Adm-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. The slight stoichiometric deficit of HATU prevents guanidinylation of the free resin-bound amine.

-

Sterically Hindered Coupling: Add the activated mixture to the resin. Heat the reaction vessel to 60°C using a microwave peptide synthesizer or heated block for 2 hours.

-

Validation (Kaiser Test): Perform a Kaiser test. If the beads remain blue (indicating unreacted primary amines), perform a double coupling using COMU/DIPEA before proceeding to the next amino acid.

-

Cleavage: Cleave the final peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Adm incorporation.

Protocol 2: Leucine Aminopeptidase (LAP) Inhibition Kinetic Assay

Causality & Rationale: To accurately measure the

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, supplemented with 1 mM MnCl₂). Note: Mn²⁺ is an essential cofactor for LAP activity.

-

Inhibitor Dilution: Prepare serial dilutions of Adamantanine hydrochloride (CAS 50294-51-4) ranging from 0.1 mM to 50 mM in the assay buffer.

-

Enzyme Incubation: In a black 96-well microplate, mix 10 µL of LAP enzyme (0.5 µg/mL final concentration) with 40 µL of the Adm inhibitor solutions. Incubate at 37°C for 15 minutes to allow pre-equilibrium binding.

-

Reaction Initiation: Add 50 µL of Leu-AMC substrate (final concentration 50 µM) to all wells to initiate the reaction.

-

Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (

nm, -

Data Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence-time curve. Plot

References

-

ChemRxiv. "Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid". ChemRxiv Preprints. Available at:[Link]

Conformational Rigidity and Structural Dynamics of 2-Amino-2-adamantanecarboxylic Acid: A Technical Whitepaper

Executive Summary

2-Amino-2-adamantanecarboxylic acid (2-AACA) is a highly specialized, non-proteinogenic

Molecular Architecture & Steric Conformation

The adamantane core is a highly symmetrical, tricyclic hydrocarbon (

This unique topology introduces severe steric hindrance. In standard proteinogenic amino acids, the dihedral angles

Conformational effects of the adamantane scaffold on peptide dynamics.

Physicochemical Properties

The physical properties of 2-AACA are heavily influenced by its tricyclic hydrocarbon core, rendering it highly lipophilic and dense compared to standard aliphatic amino acids.

| Property | Value | Reference |

| IUPAC Name | 2-Aminotricyclo[3.3.1.1^{3,7}]decane-2-carboxylic acid | 2[2] |

| CAS Number | 42381-05-5 | 3[3] |

| Molecular Formula | C11H17NO2 | 4[4] |

| Molecular Weight | 195.26 g/mol | 4[4] |

| Density | ~1.2 ± 0.1 g/cm³ | 4[4] |

| LogP | ~1.77 (Derivative estimate) | 5[5] |

Synthetic Methodologies: Mechanistic Causality & Protocols

The synthesis of

Conversely, the6 is the definitive standard for 2-AACA synthesis[6]. This pathway utilizes potassium cyanide and ammonium carbonate to form a spiro-hydantoin intermediate. The cyclization into a stable, 5-membered hydantoin ring acts as a thermodynamic sink. This irreversible step drives the equilibrium forward, entirely bypassing the steric limitations that plague the Strecker route.

Protocol: Bucherer-Bergs Synthesis of 2-AACA

Step 1: Spiro-hydantoin Formation (Thermodynamic Sink)

-

Reagent Preparation: Dissolve 1.0 eq of 2-adamantanone in a 1:1 mixture of ethanol and water.

-

Addition: Add 2.0 eq of ammonium carbonate

and 1.5 eq of potassium cyanide (KCN). -

Reaction: Heat the mixture to 60°C under continuous stirring for 24 hours.

-

Self-Validation Check: The successful formation of the spiro-hydantoin intermediate is a self-validating system. Because the spiro-hydantoin is highly lipophilic and the solvent is aqueous, the product will spontaneously precipitate out of the solution as a dense white solid. If no precipitate forms, the thermodynamic sink has not been reached.

-

Isolation: Filter the precipitate and wash thoroughly with cold distilled water to remove unreacted cyanide and salts.

Step 2: Alkaline Hydrolysis (Steric Cleavage)

-

Reagent Preparation: Suspend the purified spiro-hydantoin in a 60% w/v aqueous sodium hydroxide (NaOH) solution.

-

Causality for Harsh Conditions: The hydantoin ring is sterically shielded by the bulky adamantane core, making standard acid hydrolysis completely ineffective. High-temperature alkaline hydrolysis (autoclave or reflux at 150°C for 48-72 hours) is strictly required to force the nucleophilic attack and cleave the ring.

-

Neutralization: Cool the reaction mixture to 0°C and carefully acidify with concentrated HCl to a pH of ~6.0.

-

Self-Validation Check: 2-AACA is an amphoteric molecule. Adjusting the pH to its isoelectric point (~pH 6) causes the free amino acid to rapidly crystallize and precipitate. A lack of precipitation indicates incomplete hydantoin hydrolysis.

-

Isolation: Filter the final product, wash with cold water, and dry under vacuum to yield pure 2-AACA.

Step-by-step Bucherer-Bergs synthetic workflow for 2-AACA.

Applications in Drug Development & Peptide Design

The primary utility of 2-AACA lies in its ability to rigidify peptide therapeutics. For example, naturally occurring enkephalins (endogenous opioid pentapeptides) suffer from rapid enzymatic degradation in vivo, limiting their therapeutic viability. By substituting the position 5 amino acid (methionine or leucine) with an adamantyl amide derived from 2-AACA, researchers create 1[1]. The steric bulk of the adamantane core physically blocks aminopeptidases from accessing the peptide bonds. Furthermore, the extreme lipophilicity of the adamantane moiety significantly enhances the molecule's ability to cross the blood-brain barrier (BBB), improving central nervous system (CNS) bioavailability.

Beyond peptide synthesis, 2-AACA is a critical precursor for 5[5], a reactive intermediate utilized in the downstream synthesis of complex polycyclic drugs.

References

-

US4273704A - N-Adamantane-substituted tetrapeptide amides Source: Google Patents URL:1

-

US5616592A - 3-amidopyrazole derivatives, process for preparing these and pharmaceutical compositions containing them Source: Google Patents URL:6

-

2-amino-2-adamantanecarboxylic acid - 42381-05-5 Source: ChemSynthesis URL:3

-

CAS:42381-05-5 FT-0678415 2-Aminoadamantane-2-carboxylic acid Product Detail Information Source: Finetech Chem URL:4

-

spiro[adamantane-2,4'-oxazolidine]-2',5'-dione Source: Chemsrc URL:5

Sources

- 1. US4273704A - N-Adamantane-substituted tetrapeptide amides - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS:42381-05-5 FT-0678415 2-Aminoadamantane-2-carboxylic acid Product Detail Information [finetechchem.com]

- 5. CAS#:56643-65-3 | spiro[adamantane-2,4'-oxazolidine]-2',5'-dione | Chemsrc [chemsrc.com]

- 6. US5616592A - 3-amidopyrazole derivatives, process for preparing these and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Geminal Adamantane Amino Acids for Peptidomimetics: A Guide to Engineering Stability and Conformation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hampered by their poor metabolic stability and unpredictable conformations in vivo. Peptidomimetics aim to overcome these limitations by incorporating non-natural amino acids that impart favorable physicochemical properties. This guide provides a comprehensive technical overview of geminal adamantane amino acids, specifically focusing on 2-aminoadamantane-2-carboxylic acid (Adm), as a powerful tool in peptidomimetic design. We will explore the unique properties of the adamantane scaffold, detail robust synthetic and peptide incorporation methodologies, analyze its profound impact on peptide conformation and proteolytic resistance, and present its application in developing novel therapeutics. This document is intended to be a practical resource, blending established principles with field-proven insights to empower researchers in the rational design of next-generation peptide-based drugs.

The Rationale: Overcoming the Peptide Paradox with Steric Constraint

Peptides are exquisite signaling molecules, offering high specificity and low off-target toxicity. However, their translation into effective therapeutics is challenged by two intrinsic weaknesses: rapid degradation by proteases and high conformational flexibility, which often leads to reduced receptor affinity.[1][2][3] The field of peptidomimetics seeks to engineer peptide-like molecules that retain the biological activity of the parent peptide but exhibit improved drug-like properties.

A proven strategy is the introduction of α,α-disubstituted amino acids.[4][5] By replacing the α-hydrogen with an alkyl group, the local conformational freedom of the peptide backbone is severely restricted. This steric hindrance serves two primary purposes:

-

Conformational Pre-organization: It locks the peptide backbone into specific secondary structures, such as β-turns or helices, which can be crucial for high-affinity receptor binding.[5]

-

Proteolytic Shielding: The bulky substituents can physically block the approach of proteases, significantly enhancing the peptide's plasma half-life.[3]

Among the various options for α,α-disubstitution, the adamantane moiety stands out. Its unique combination of rigidity, three-dimensionality, and lipophilicity makes it a "privileged scaffold" in medicinal chemistry.[6][7] Incorporating it geminally at the α-carbon of an amino acid creates a building block with unparalleled potential for stabilizing peptides and enhancing their pharmacokinetic profiles.[8][9]

The Adamantane Scaffold: A Diamond in the Rough of Drug Design

Adamantane, the smallest unit of a diamond crystal lattice, is a highly symmetrical and rigid tricyclic alkane (C₁₀H₁₆). Its utility in medicinal chemistry stems from a unique set of physicochemical properties that can be conferred upon a parent molecule.[10][11][12]

-

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or planar phenyl rings, the adamantane cage provides a fixed, three-dimensional orientation for functional groups.[7][13] This allows for precise positioning within a receptor's binding pocket, potentially increasing affinity and selectivity.

-

High Lipophilicity: With a high octanol-water partition coefficient (logP), the adamantane group significantly increases the lipophilicity of a molecule.[9] This property can enhance absorption and improve penetration across biological membranes, including the blood-brain barrier.[8][9]

-

Metabolic Stability: The hydrocarbon cage of adamantane is exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[8][13] When placed strategically, it can shield adjacent, more labile functional groups from enzymatic cleavage, thereby extending the drug's half-life.[14][15]

When these properties are localized at the α-carbon of an amino acid, they provide a powerful lever for manipulating peptide structure and function.

Synthesis of 2-Aminoadamantane-2-carboxylic Acid (Adm)

The synthesis of α,α-disubstituted amino acids can be challenging due to the steric hindrance around the quaternary carbon.[4] While classical methods like the Strecker or Bucherer-Bergs reactions are viable, modern flow chemistry offers a safer, more scalable, and higher-yielding alternative for producing Adm.[16]

Field-Proven Protocol: Flow-Based Synthesis of Adm

This protocol is adapted from a demonstrated scalable process and leverages flow chemistry to handle hazardous intermediates safely.[16] The causality for choosing a flow-based system lies in its superior heat and mass transfer, allowing for precise control over exothermic reactions and the safe handling of unstable intermediates, which is often problematic in large-scale batch reactors.

Step-by-Step Methodology:

-

Reagent Stream Preparation:

-

Stream A: Prepare a solution of 2-adamantanone in a suitable solvent like toluene.

-

Stream B: Prepare a stream of trimethylsilyl cyanide (TMSCN).

-

Stream C: Prepare a stream of concentrated sulfuric acid.

-

Catalyst: A solid-phase catalyst of KCN complexed with 18-crown-6 can be packed into a column or used in solution.

-

-

Flow Reactor Setup:

-

Connect two syringe pumps for Streams A and B to a T-mixer, which is cooled to 0°C.

-

The output of the T-mixer flows through the catalyst bed (if used) and into the first residence time coil (Coil Reactor 1), maintained at room temperature. A residence time of ~10 minutes is typical. This step forms the silylated cyanohydrin intermediate.

-

The output from Coil 1 is fed into a second T-mixer, where it is combined with the sulfuric acid stream (Stream C). This mixing must be carefully controlled and cooled (0-10°C) due to the exothermic nature of the reaction.

-

The output from the second mixer flows into a second, shorter residence time coil (Coil Reactor 2, ~2 minutes) to complete the Ritter reaction, forming the N-formylaminoadamantane nitrile.

-

-

Work-up and Hydrolysis (Batch):

-

The output from the flow system is collected into a cooled, stirred vessel containing an aqueous base (e.g., NaOH solution) to quench the reaction.

-

After quenching, the organic layer is separated, and the solvent is removed under reduced pressure.

-

The crude intermediate is then subjected to harsh acidic hydrolysis (e.g., refluxing in 6M HCl for 12-24 hours) to convert the nitrile and formamide groups to the carboxylic acid and primary amine, respectively.

-

-

Product Isolation and Validation:

-

The acidic solution is cooled, and the pH is adjusted to the isoelectric point of Adm (~pH 6-7) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water and ether, and dried.

-

Self-Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of starting material and intermediates confirms the reaction's completion.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating the sterically bulky Adm residue into a growing peptide chain requires optimization of standard SPPS protocols. The primary challenge is overcoming the slow coupling kinetics due to steric hindrance.

Optimized Protocol for Adm Coupling in Fmoc-SPPS

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy. The key to success is the choice of coupling reagent and extended reaction times.

-

Resin: Standard Rink Amide or Wang resin, depending on the desired C-terminus.

-

Fmoc-Adm-OH Preparation: The Adm amino acid must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the amine. Standard procedures using Fmoc-OSu can be employed.

-

Step 1: Deprotection: Treat the resin-bound peptide with 20% piperidine in dimethylformamide (DMF) for 2 x 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

-

Step 2: Activation and Coupling (Critical Step):

-

Rationale: Standard coupling reagents like HBTU/HOBt can be sluggish. A more potent uronium/aminium salt-based reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high reactivity and lower propensity for racemization.

-

Procedure: In a separate vessel, pre-activate Fmoc-Adm-OH (3-5 equivalents) with HATU (2.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated mixture to the deprotected resin.

-

Allow for extended coupling time: Agitate the reaction for a minimum of 2-4 hours at room temperature. Standard 30-60 minute coupling times for natural amino acids will result in incomplete reactions.

-

-

Step 3: Capping (Self-Validating System):

-

After the coupling reaction, wash the resin and perform a Kaiser test to check for free primary amines. If the test is positive (indicating incomplete coupling), do not attempt a second coupling. Instead, permanently "cap" the unreacted chains using a mixture of acetic anhydride and DIEA in DMF for 20 minutes.

-

Causality: Re-coupling is often inefficient with such a hindered residue. Capping prevents the formation of deletion sequences, simplifying the final purification and ensuring the integrity of the desired peptide.

-

-

Step 4: Cleavage and Deprotection: Once the full peptide is synthesized, treat the resin with a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Step 5: Purification and Validation: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm the mass and purity by LC-MS and analytical HPLC.

Impact on Peptide Structure and Biological Properties

The true power of Adm lies in its ability to predictably and profoundly alter a peptide's characteristics.

Conformational Control: The "Adamantane Turn"

The bulky adamantane cage forces the peptide backbone to adopt specific dihedral angles (φ, ψ). X-ray crystallography and NMR studies have shown that Adm residues have a strong propensity to induce γ-turn conformations in model peptides.[17] A γ-turn is a three-residue turn stabilized by a hydrogen bond between the C=O of the first residue and the N-H of the third.

This ability to nucleate a specific turn is invaluable for mimicking the bioactive conformation of a natural peptide loop or for designing structured peptidomimetics from scratch.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating Adm is the dramatic increase in resistance to enzymatic degradation. The adamantane group acts as a "molecular shield," sterically hindering the approach of protease active sites to the adjacent peptide bonds.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a self-validating system to quantify the stabilizing effect of Adm.

-

Reagent Preparation:

-

Prepare stock solutions of the adamantane-containing peptide and a control peptide (e.g., with Alanine in place of Adm) of known concentration in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of a relevant protease, such as Trypsin, Chymotrypsin, or a general protease like Pronase.

-

Prepare a quench solution (e.g., 10% TFA) to stop the enzymatic reaction.

-

-

Assay Procedure:

-

Set up reactions in triplicate in microcentrifuge tubes. For each peptide:

-

Test Sample: Add peptide solution to the protease solution.

-

Negative Control (T₀): Add peptide solution to a pre-quenched protease solution. This sample represents 100% intact peptide.

-

Positive Control: Use a known labile peptide to ensure the enzyme is active.

-

-

Incubate all tubes at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the "Test Sample" tube and add it to a tube containing the quench solution.

-

-

Analysis:

-

Analyze all samples by RP-HPLC or LC-MS.

-

Integrate the peak area corresponding to the intact parent peptide for each time point.

-

Calculate the percentage of peptide remaining relative to the T₀ sample.

-

Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) of each peptide.

-

Data Presentation: Comparative Stability

| Peptide Sequence | Modifying Residue | Protease | Half-life (t₁/₂) (min) |

| Ac-Ala-Ala -Ala-NH₂ | Alanine (Control) | Trypsin | < 5 |

| Ac-Ala-Adm -Ala-NH₂ | Adamantane (Adm) | Trypsin | > 1440 (24h) |

| Ac-Phe-Gly -Leu-NH₂ | Glycine (Control) | Pronase | ~ 20 |

| Ac-Phe-Adm -Leu-NH₂ | Adamantane (Adm) | Pronase | > 1440 (24h) |

Applications and Case Studies

The unique properties conferred by geminal adamantane amino acids have been leveraged in several therapeutic areas.

-

Antimicrobial Peptidomimetics: Cationic antimicrobial peptides (AMPs) are a promising class of antibiotics, but they often suffer from poor stability. By incorporating adamantane as a bulky hydrophobic moiety into short, cationic peptidomimetics, researchers have developed compounds with potent activity against drug-resistant bacteria, including MRSA.[18][19] The mechanism often involves rapid membrane disruption, which is less likely to induce resistance.[18]

-

Antiviral Agents: Adamantane derivatives like Amantadine were among the first antiviral drugs.[10][14] This legacy continues with adamantane-containing peptides and amino acid derivatives being investigated as inhibitors of viral ion channels (viroporins) for viruses like Influenza A and Hepatitis C.[20] The adamantane group acts as a membranotropic carrier, guiding the molecule to its target within the viral or host cell membrane.[20]

Conclusion and Future Outlook

Geminal adamantane amino acids represent a mature and highly effective tool for the rational design of peptidomimetics. The ability to confer profound proteolytic stability while simultaneously enforcing a specific, turn-like conformation addresses the two most significant liabilities of natural peptides. With robust and scalable synthetic methods now available, these building blocks are no longer academic curiosities but are accessible for widespread use in drug discovery programs.

Future work will likely focus on expanding the chemical diversity of adamantane amino acids, exploring different substitution patterns on the adamantane cage itself to fine-tune properties like solubility and receptor affinity. As our understanding of protein-protein interactions continues to grow, the ability to design conformationally locked, stable peptide mimics using building blocks like Adm will be indispensable in developing therapeutics for an expanding range of challenging biological targets.

References

-

Schreiner, P. R., & Fokin, A. A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Wun, J. H., & Pabreja, K. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

-

Volcho, K. P., & Salakhutdinov, N. F. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

-

Su, J., He, Y., Li, M., Shen, Z., Ji, Q., Ren, Y., Fareed, M. S., & Wang, K. (2025). Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. Bioorganic Chemistry, 154, 108990. [Link]

-

Volcho, K. P., & Salakhutdinov, N. F. (2026). Rigid Adamantane and Cubane Scaffolds as Xenobiotic Frameworks in Medicine. Opast Publisher. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(25), 2823-2857. [Link]

-

Vázquez, S. (2015). Exploring adamantine-like scaffolds for a wide range of therapeutic targets. TDX (Tesis Doctorals en Xarxa). [Link]

-

Mlinarić-Majerski, K., Šekutor, M., & Veljković, J. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Anonymous. (2006). Novel Peptides Incorporating Adamantyl Amino Acids. SlidePlayer. [Link]

-

Senanayake, C. H., et al. (1996). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution. The Journal of Organic Chemistry, 61(7), 2520–2522. [Link]

-

Su, J., He, Y., et al. (2025). Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. Scilit. [Link]

-

Battilocchio, C., Baxendale, I. R., Biava, M., Kitching, M. O., & Ley, S. V. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(8), 1349–1355. [Link]

-

Alajarín, R., & Bonache, M. A. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Unpublished manuscript. [Link]

-

Shields, J. D., & Reisman, S. E. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Nature, 559(7712), 84–88. [Link]

-

Wang, C., & Chen, P. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

-

Grillaud, M., et al. (2015). Synthesis and Characterization of Adamantane-Containing Heteropeptides with a Chirality Switch. ResearchGate. [Link]

-

Formaggio, F., et al. (2013). Influence of the C-terminal substituent on the crystal-state conformation of Adm peptides. ResearchGate. [Link]

-

Liu, Y., et al. (2017). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 15(4), 849-852. [Link]

-

Inai, Y. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 127(3), 441-55. [Link]

-

Various Authors. (2009-2015). Collection of articles on adamantane derivatives. Journal of Chemical Education. [Link]

-

Su, J., He, Y., et al. (2025). Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. ResearchGate. [Link]

-

Garaev, T. M., et al. (2024). Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors. Current Pharmaceutical Design, 30(12). [Link]

-

Various Authors. (2015). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. ResearchGate. [Link]

-

Strieth-Kalthoff, F., et al. (2019). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation. Chemical Communications, 55(65), 9680-9683. [Link]

-

Wang, Y., et al. (2024). Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. Angewandte Chemie International Edition, 63(32), e202404551. [Link]

-

Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Academic Press. [Link]

-

Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Helvetica Chimica Acta, 88(5), 937-64. [Link]

-

Fokin, A. A., & Schreiner, P. R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Symmetry, 15(11), 2101. [Link]

-

Witte, M. D., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. osnaDocs. [Link]

-

Nishiyama, Y., et al. (1993). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Chemical & Pharmaceutical Bulletin, 41(11), 1899-904. [Link]

-

Tencheva, A., et al. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 60(6). [Link]

-

Bai, S., et al. (2023). A smart adamantane–peptide conjugate for killing S. aureus. ResearchGate. [Link]

-

Al-Ghanim, A. A. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7038. [Link]

-

Nishiyama, Y., et al. (1993). Amino acids and peptides. LV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. II. Chemical & Pharmaceutical Bulletin, 41(11), 1905-10. [Link]

-

Arora, P. S. (2005). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Protein & Peptide Science, 6(5), 453-462. [Link]

- Eaton, P. E., & Pramod, K. (1997). U.S. Patent No. 5,599,998. Washington, DC: U.S.

-

Belokon, Y. N., et al. (2015). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. ResearchGate. [Link]

-

Smith, M. B. (n.d.). Adamantanes. University of Connecticut. [Link]

-

Ouchi, H., & Hanessian, S. (2009). Synthesis and applications of symmetric amino acid derivatives. Tetrahedron, 65(37), 7647-7661. [Link]

Sources

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 3. mdpi.com [mdpi.com]

- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. opastpublishers.com [opastpublishers.com]

- 8. connectsci.au [connectsci.au]

- 9. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 10. scispace.com [scispace.com]

- 11. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring adamantine-like scaffolds for a wide range of therapeutic targets [diposit.ub.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. eurekaselect.com [eurekaselect.com]

The Tale of Two Scaffolds: A Comparative Analysis of 2-Aminoadamantane-2-carboxylic Acid and 1-Aminocyclohexanecarboxylic Acid in Drug Discovery

An In-depth Technical Guide for Researchers

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug development and chemical biology, the exploration of non-proteinogenic amino acids has unlocked novel therapeutic modalities and research tools. These unique building blocks, by virtue of their constrained topologies and tailored physicochemical properties, offer unparalleled advantages in modulating peptide conformation, enhancing metabolic stability, and optimizing ligand-receptor interactions. Among these, cyclic amino acids represent a particularly powerful class of molecular scaffolds.

This technical guide provides a deep comparative analysis of two exemplary, yet functionally divergent, cyclic α-amino acids: the rigid, tricyclic 2-aminoadamantane-2-carboxylic acid and the more flexible, monocyclic 1-aminocyclohexanecarboxylic acid . While both are geminally-disubstituted, achiral structures, their profound differences in conformational rigidity dictate their distinct and complementary roles in medicinal chemistry. This document will explore their structural nuances, synthetic strategies, and divergent applications, providing researchers with the foundational knowledge to strategically deploy these scaffolds in their respective research programs.

Part 1: A Tale of Two Geometries: Structure & Physicochemical Properties

The fundamental difference between these two molecules lies in their core carbocyclic frameworks. This structural variance is the primary determinant of their distinct chemical personalities and, consequently, their applications.

2-Aminoadamantane-2-carboxylic Acid , built upon the tricyclic adamantane cage, is a molecule defined by its exceptional rigidity and lipophilicity.[1] The adamantane moiety, a diamondoid hydrocarbon, is a sterically demanding, three-dimensional structure that locks the α-carbon substituents into a fixed orientation. This inherent rigidity is a powerful feature in drug design, as it can significantly reduce the entropic penalty upon binding to a biological target.[1]

1-Aminocyclohexanecarboxylic Acid (often abbreviated as Ac6c) presents a contrasting profile. Its foundation is the monocyclic cyclohexane ring, which exists in a dynamic equilibrium between chair and boat conformations.[2][3] While still more constrained than an acyclic amino acid, Ac6c possesses considerable conformational flexibility. This pliability allows it to be incorporated into peptide backbones, where it can stabilize specific secondary structures like β-turns without introducing excessive strain.[2][3]

Caption: Chemical structures of the rigid adamantane (left) and flexible cyclohexane (right) amino acids.

Comparative Physicochemical Data

The structural differences are quantitatively reflected in their physicochemical properties. The bulky adamantane cage imparts significant lipophilicity, while the more compact cyclohexane ring results in a more hydrophilic character.

| Property | 2-Aminoadamantane-2-carboxylic acid | 1-Aminocyclohexanecarboxylic acid | Rationale for Difference |

| Molecular Formula | C₁₁H₁₇NO₂[4] | C₇H₁₃NO₂[5] | Adamantane is a C10 cage; Cyclohexane is a C6 ring. |

| Molecular Weight | 195.26 g/mol [4] | 143.18 g/mol [5] | Direct consequence of the larger carbon framework. |

| Appearance | Solid | White Crystalline Powder[6] | Both are crystalline solids at room temperature. |

| Melting Point | Not well-documented | >300 °C[7] | The high melting point of Ac6c reflects strong crystal lattice forces. |

| Calculated LogP | ~2.8 (estimated from adamantanecarboxylic acid)[8] | -1.9 (XLogP3)[5] | The large, non-polar adamantane cage significantly increases lipophilicity. |

| pKa₁ (–COOH) | Not well-documented | 2.65[7] | Expected to be in the typical range for α-amino acids. |

| pKa₂ (–NH₃⁺) | Not well-documented | 10.03[7] | Expected to be in the typical range for α-amino acids. |

| Solubility | Low in water | Moderately soluble in polar solvents[6] | The high lipophilicity of the adamantane derivative reduces aqueous solubility. |

Part 2: Synthetic Blueprints: Pathways to Construction

The synthesis of both amino acids typically starts from their corresponding cyclic ketones: 2-adamantanone and cyclohexanone. Two classic multicomponent reactions in amino acid synthesis are particularly well-suited for this purpose: the Strecker synthesis and the Bucherer-Bergs reaction . The choice between them often depends on desired scalability, handling of reagents, and purification strategy.

Synthesis of 2-Aminoadamantane-2-carboxylic Acid

The synthesis of this molecule has been a subject of process optimization, particularly due to its importance as a key intermediate for neurotensin receptor antagonists.[1] While classical batch methods are effective, they often involve hazardous reagents and challenging workup procedures. Modern approaches have leveraged flow chemistry to create a safer, more scalable process.[1] The Bucherer-Bergs reaction is a common and effective route.

Caption: Workflow for the synthesis of 2-aminoadamantane-2-carboxylic acid via the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Synthesis of 2-Aminoadamantane-2-carboxylic acid

This protocol is a conceptual representation based on established methodologies.[1]

-

Hydantoin Formation:

-

To a high-pressure reactor vessel, add 2-adamantanone (1.0 eq), sodium cyanide (2.0 eq), and ammonium carbonate (1.5 eq).

-

Add a solvent mixture of ethanol and water (e.g., 3:1 v/v).

-

Seal the vessel and heat to approximately 150 °C for 2-3 hours. The pressure will rise significantly.

-

Causality: The reaction is a one-pot condensation. Ammonium carbonate provides both ammonia and carbon dioxide. The ketone first forms an imine with ammonia, which is then attacked by the cyanide ion (akin to a Strecker mechanism). The resulting aminonitrile cyclizes with carbon dioxide to form the hydantoin intermediate. Elevated temperature and pressure are required to drive the reaction to completion.

-

Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of 2-adamantanone and the formation of the hydantoin product.

-

-

Hydrolysis:

-

After cooling and safely venting the reactor, the crude hydantoin can be isolated or, more directly, hydrolyzed in situ.

-

Add a solution of aqueous sodium hydroxide (e.g., 1.25 N) to the reaction mixture.

-

Reseal the vessel and heat to 175-195 °C for 2-3 hours.

-

Causality: The harsh basic conditions and high temperature are necessary to hydrolyze both amide bonds within the stable hydantoin ring, releasing the amino acid as its sodium salt.

-

Validation: Progress can be monitored by the disappearance of the hydantoin intermediate.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated HCl to a pH of ~6-7. The amino acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and then with a solvent like acetone or ethanol to remove impurities.

-

Dry the product under vacuum.

-

Validation: The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

-

Synthesis of 1-Aminocyclohexanecarboxylic Acid

The Strecker synthesis is an efficient and direct method for preparing 1-aminocyclohexanecarboxylic acid from cyclohexanone.

Caption: Workflow for the synthesis of 1-aminocyclohexanecarboxylic acid via the Strecker synthesis.

Experimental Protocol: Strecker Synthesis of 1-Aminocyclohexanecarboxylic Acid

This protocol is a conceptual representation based on the classical Strecker reaction.

-

Aminonitrile Formation:

-

In a well-ventilated fume hood, combine cyclohexanone (1.0 eq) with an aqueous solution of ammonium chloride and sodium cyanide. Alternatively, an aqueous solution of ammonia can be used, followed by the careful addition of hydrogen cyanide.

-

Stir the mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Causality: The aldehyde or ketone reacts with ammonia to form an imine in equilibrium. The cyanide ion then performs a nucleophilic attack on the imine carbon to form the stable α-aminonitrile.

-

Validation: The reaction can be monitored by GC or TLC for the disappearance of cyclohexanone. The aminonitrile product may separate as an oil or solid.

-

-

Nitrile Hydrolysis:

-

Isolate the crude aminonitrile intermediate.

-

Add the aminonitrile to a strong aqueous acid, such as 6M hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Causality: Under strong acidic conditions and heat, the nitrile group undergoes complete hydrolysis, first to a primary amide and then to a carboxylic acid, yielding the final amino acid hydrochloride salt.

-

Validation: The completion of hydrolysis is indicated by the cessation of ammonia evolution and can be confirmed by LC-MS.

-

-

Isolation and Purification:

-

Cool the reaction mixture.

-

Neutralize the solution with a base (e.g., ammonium hydroxide or an ion-exchange resin) to the isoelectric point of the amino acid (typically pH ~6).

-

The zwitterionic amino acid will precipitate from the solution.

-

Collect the white solid by filtration, wash with cold water, and dry.

-

Validation: Purity and identity are confirmed via NMR, IR spectroscopy, and melting point analysis, which should be sharp and above 300 °C.[7]

-

Part 3: Divergent Roles in Drug Discovery: A Functional Comparison

The structural dichotomy of rigidity versus flexibility directly translates into two distinct strategic applications in drug discovery and chemical biology.

Caption: Relationship between molecular structure and primary application in drug discovery.

2-Aminoadamantane-2-carboxylic Acid: The Rigid Pharmacophore

The adamantane cage serves as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Its primary role is to act as a bulky, lipophilic anchor that can occupy deep hydrophobic pockets in a receptor with high affinity.

-

Neurotensin Receptor (NTR1) Antagonism: The most prominent application of this amino acid is as a cornerstone of Meclinertant (SR 48692) , the first selective, non-peptide antagonist developed for the NTS1 receptor.[9][10] In Meclinertant, the 2-aminoadamantane-2-carboxylic acid moiety is believed to be responsible for key interactions within the receptor binding site, granting the molecule high affinity (IC₅₀ values in the low nanomolar range) and oral bioavailability.[10]

-

Amino Acid Transport Inhibition: The molecule fulfills the theoretical requirements for an effective amino acid transport inhibitor: a bulky, apolar side chain and resistance to metabolic degradation due to the tertiary α-carbon.[1] This makes it a valuable tool for studying amino acid transport systems.

-

Context from Related Drugs: The utility of the adamantane scaffold in neuropharmacology is well-established. Drugs like Amantadine and Memantine are NMDA receptor antagonists, where the adamantane cage plays a crucial role in blocking the ion channel.[11] This history underscores the value of the adamantane group as a neuro-active pharmacophore.

1-Aminocyclohexanecarboxylic Acid: The Conformational Modulator

In contrast, the value of 1-aminocyclohexanecarboxylic acid (Ac6c) lies in its ability to influence and stabilize the three-dimensional structure of peptides and proteins.[2][3]

-

Peptide and Protein Engineering: When incorporated into a peptide sequence, the constrained nature of the cyclohexane ring limits the possible backbone dihedral angles (phi and psi). This pre-organization directs the peptide to adopt specific secondary structures, most notably β-turns and helical conformations.[2] This strategy is used to:

-

Increase Receptor Affinity: By locking a peptide into its "bioactive conformation," the entropic cost of binding is reduced, often leading to higher affinity and selectivity.

-

Enhance Stability: Constrained peptides are often more resistant to proteolytic degradation, improving their pharmacokinetic profile.

-

-

Nanostructure Design: Researchers have used Ac6c to stabilize excised β-helical motifs from natural proteins.[2][3] The cyclohexane ring is flexible enough to adapt to the desired fold while being rigid enough to stabilize the overall structure, making it a valuable tool in the computer-aided design of protein-based nanomaterials.[2]

-

Pharmaceutical Building Block: Beyond peptides, Ac6c serves as a versatile intermediate in the synthesis of various small molecule drugs, where the cyclic moiety can improve metabolic stability or provide a specific vector for substitution.[6]

Conclusion: A Choice Dictated by Purpose

2-Aminoadamantane-2-carboxylic acid and 1-aminocyclohexanecarboxylic acid are not interchangeable; they are specialized tools designed for different tasks. The former is a powerful, rigid pharmacophore, ideal for creating high-affinity ligands that occupy well-defined receptor pockets, particularly in neuropharmacology. The latter is a subtle yet potent conformational modulator, perfectly suited for the rational design of structured peptides and peptidomimetics with enhanced stability and activity.

For the drug development professional, the choice between these scaffolds is a strategic one, dictated entirely by the therapeutic hypothesis. Is the goal to fill a deep, greasy pocket with an immovable anchor? The adamantane derivative is the tool of choice. Is the goal to shape a flexible peptide into a stable, active conformation? The cyclohexyl derivative provides the necessary balance of constraint and pliability. Understanding the fundamental principles outlined in this guide will empower researchers to make informed decisions, leveraging the unique strengths of each scaffold to accelerate the discovery of next-generation therapeutics.

References

-

Gully D, Canton M, Boigegrain R, et al. (1993). Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor. Proceedings of the National Academy of Sciences of the United States of America, 90(1), 65–69. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved from [Link]

- Paul, P. K. C., Sukumar, M., Bardi, R., et al. (1985). Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society.

-

ChemSynthesis. (2025, May 20). 2-amino-2-adamantanecarboxylic acid. Retrieved from [Link]

-

Rodríguez-Ropero, F., Zanuy, D., Casanovas, J., Nussinov, R., & Alemán, C. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of chemical information and modeling, 48(2), 333–343. [Link]

-

ResearchGate. (1985, May). A highly active chemotactic peptide analog incorporating the unusual residue 1-aminocyclohexanecarboxylic acid at position 2. Retrieved from [Link]

-

Rodríguez-Ropero, F., Zanuy, D., Casanovas, J., Nussinov, R., & Alemán, C. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PubMed. [Link]

-

Canadian Science Publishing. (n.d.). SYNTHESIS OF DIPEPTIDES CONTAINING 1-AMINOCYCLOALKYLCARBOXYLIC ACIDS: PART II. Retrieved from [Link]

-

Gully, D., Canton, M., Boigegrain, R., et al. (1993). Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor. PubMed. [Link]

-

Stenutz. (n.d.). 1-aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

Battilocchio, C., Baxendale, I. R., Biava, M., Kitching, M. O., & Ley, S. V. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 798-810. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 303802, 2-Adamantanecarboxylic acid. Retrieved from [Link]

-

Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoadamantane-2-carboxylic acid | CAS 42381-05-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 8. 2-Adamantanecarboxylic acid | C11H16O2 | CID 303802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Meclinertant - Wikipedia [en.wikipedia.org]

- 10. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Lipophilicity and logP Values of Adamantane Amino Acids: A Technical Guide

Introduction: The Adamantane Scaffold in Medicinal Chemistry

In the landscape of modern drug design, the incorporation of bulky, lipophilic moieties is a proven strategy to modulate the pharmacokinetic profile of peptide therapeutics and small molecules. Among these, the adamantane scaffold (tricyclo[3.3.1.1

Unlike planar aromatic rings (e.g., phenyl in Phenylalanine), adamantane is a rigid, spherical, diamondoid structure.[1] When incorporated into amino acids—specifically Adamantylalanine (Ada) —it confers unique physicochemical properties:

-

Enhanced Lipophilicity: Significantly increases partition coefficients (logP), facilitating membrane crossing.[1]

-

Metabolic Stability: The bulky cage structure sterically hinders proteolytic enzymes, extending the half-life of peptide drugs.[1]

-

BBB Penetration: The high lipophilicity/mass ratio aids in traversing the Blood-Brain Barrier (BBB).[1]

This guide provides a technical deep-dive into the lipophilicity (logP) of adamantane-based amino acids, contrasting them with standard proteinogenic residues, and details experimental protocols for their characterization.[1]

Chemical Structure & Classification

Adamantane amino acids are typically non-canonical analogs of alanine where the side chain is an adamantyl cage. The attachment point of the amino acid moiety to the cage defines the isomer.

Structural Variants

-

1-Adamantylalanine (1-Ada): The alanine side chain is attached to the bridgehead carbon (C1).[1] This is the most common variant in commercial building blocks (e.g., Fmoc-1-Ada-OH).[1]

-

2-Adamantylalanine (2-Ada): The alanine side chain is attached to a bridge carbon (C2).[1] This variant is less sterically demanding in certain vectors but retains high lipophilicity.[1]

Figure 1: Structural classification of Adamantane Amino Acids.

Lipophilicity Analysis: logP and Hydrophobicity Scales

Lipophilicity is quantitatively expressed by the partition coefficient (

The "Lipophilic Bullet" Effect

The adamantyl group is one of the most lipophilic non-reactive fragments available in medicinal chemistry.

Replacing a Phenylalanine (Phe) residue with Adamantylalanine (Ada) results in a net increase in logP of approximately +1.1 log units , a massive shift that can drive a peptide from water-soluble to membrane-partitioning.[1]

Comparative Data Table

The following table contrasts the lipophilicity of Adamantylalanine against standard hydrophobic amino acids. Values are estimated for the N-acetyl-amide derivatives (neutral models) to represent the residue behavior in a peptide chain, avoiding the zwitterionic artifacts of free amino acids.[1]

| Amino Acid Residue | Side Chain Structure | Hansch | Estimated | Characteristics |

| Glycine (Gly) | -H | 0.00 | 0.00 | Reference standard |

| Alanine (Ala) | -CH | 0.50 | +0.50 | Weakly hydrophobic |

| Leucine (Leu) | -CH | 2.28 | +2.30 | Aliphatic standard |

| Phenylalanine (Phe) | -CH | 1.95 - 2.10 | +2.10 | Aromatic, planar |

| 1-Adamantylalanine | -CH | ~3.10 | +3.10 | Bulky, spherical, rigid |

| 2-Adamantylalanine | -CH | ~2.90 | +2.90 | Slightly less exposed surface area |

Note: The "0.5" logP value often cited in databases (e.g., PubChem) for free amino acids refers to the zwitterionic form in pure water and is not predictive of peptide behavior. Researchers must use the side-chain hydrophobicity values above for design.

Experimental Determination Protocols

Measuring the lipophilicity of unnatural amino acids requires specific protocols to account for solubility issues and zwitterionic behavior.

Method A: RP-HPLC Retention Time (Recommended)

This method determines the Chromatographic Hydrophobicity Index (CHI) or intrinsic hydrophobicity.[1] It is superior to shake-flask methods for amino acids because it requires minimal sample and avoids phase separation issues with zwitterions.[1]

Principle: The retention time (

Workflow:

-

Model Peptide Synthesis: Synthesize a host-guest peptide sequence: Ac-Trp-Ala-X-Ala-Leu-NH2, where X is the amino acid of interest (1-Ada or 2-Ada).[1]

-

Standards: Synthesize the same sequence with X = Gly, Ala, Phe, Leu, Val.

-

HPLC Conditions:

-

Calculation: Plot

(capacity factor) of standards against their known literature

Figure 2: RP-HPLC workflow for determining intrinsic side-chain hydrophobicity.

Method B: Shake-Flask (Validation)

For the free amino acid or its N-acetyl methyl ester derivative.[1]

-

Solvent System: n-Octanol / Phosphate Buffer (pH 7.4).[1]

-

Protocol: Dissolve compound in octanol-saturated water. Mix with water-saturated octanol.[1] Shake for 24h at 25°C. Centrifuge to separate phases. Measure concentration in both phases using UV (210 nm) or HPLC.[1]

-

Limitation: Adamantyl amino acids may have very low water solubility, making detection in the aqueous phase difficult without high-sensitivity MS detection.[1]

Applications in Drug Design[4][5][6][7][8]

Membrane Permeability & BBB Crossing

The incorporation of 1-Ada is a primary strategy for Central Nervous System (CNS) targeting.[1] The adamantyl group acts as an anchor, partitioning into the lipid bilayer.

-

Mechanism: The spherical hydrophobicity disrupts water structure less than planar aromatics, favoring lipid insertion.

-

Case Study: Enkephalin analogs modified with adamantylalanine show 100-1000x higher CNS penetration than native peptides.[1]

Proteolytic Stability

The steric bulk of the adamantane cage (

-

Design Rule: Placing 1-Ada at the

or

References

-

Wanka, L., et al. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Organic Chemistry.[1] Link[1]

-

Tse, E. G., et al. (2025).[1] "The adamantane scaffold: Beyond a lipophilic moiety." European Journal of Medicinal Chemistry. Link

-

Kyte, J., & Doolittle, R. F. (1982).[1] "A simple method for displaying the hydropathic character of a protein." Journal of Molecular Biology. Link

-

PubChem. "3-(1-adamantyl)-2-aminopropanoic acid (1-Adamantylalanine)."[1] National Library of Medicine.[1] Link

-

Sigma-Aldrich. "Fmoc-1-Nal-OH (Naphthylalanine reference for comparison)."[1] Link[1]

-

BenchChem. "A Comparative Analysis of the Biological Activity of 2-Substituted Adamantane Analogs." Link

Sources

Technical Guide: Solubility Profiling of 2-Aminoadamantane-2-carboxylic Acid HCl

This technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 2-Aminoadamantane-2-carboxylic acid hydrochloride .

Executive Summary

2-Aminoadamantane-2-carboxylic acid hydrochloride (CAS: 50294-51-4 ) is a rigid, achiral

Unlike standard proteinogenic amino acids, the bulky tricyclic adamantane cage imparts significant lipophilicity to the backbone, creating a unique "amphiphilic" solubility profile. While the hydrochloride salt form significantly improves aqueous solubility compared to the free zwitterion, it exhibits distinct saturation limits that can complicate purification and formulation. This guide provides the available solubility data, structural insights, and a validated protocol for precise solubility determination.

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing the competition between its highly lipophilic cage and its ionic headgroup.

| Property | Data / Description | Source |

| Compound Name | 2-Aminoadamantane-2-carboxylic acid hydrochloride | [Sigma-Aldrich, 2025] |

| CAS Number | 50294-51-4 (HCl Salt); 42381-05-5 (Free Base) | [PubChem, 2025] |

| Molecular Formula | ||

| Molecular Weight | 231.72 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Structural Features | Rigid tricyclic adamantane cage (Lipophilic) + Ammonium/Carboxylic Acid (Hydrophilic) | |

| pKa (Predicted) | Analogous to |

Structural Impact on Solubility

The adamantane moiety acts as a "lipophilic anchor," reducing the solvation energy in water compared to glycine or alanine. However, the hydrochloride salt formation protonates the amine (

Solubility Data Profile

The following data categorizes the solubility behavior based on solvent polarity and dielectric constant. Note that while specific quantitative values (

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Status | Operational Notes |

| Polar Protic | Water | Soluble | Forms a clear to slightly hazy solution. pH dependent; solubility decreases as pH approaches pI ( |

| Polar Protic | Methanol | Soluble | Excellent solvent for dissolution and transfer. |

| Polar Protic | Ethanol | Moderately Soluble | Solubility is lower than in methanol; often used as an antisolvent for crystallization when mixed with ether. |

| Polar Aprotic | DMSO | Highly Soluble | Preferred solvent for stock solutions in biological assays (>50 mM typical). |

| Polar Aprotic | Acetonitrile | Poor / Suspension | Typically forms a suspension. Used as a reaction medium to precipitate the product or wash away impurities [Patent EP3279197A1]. |

| Non-Polar | Diethyl Ether | Insoluble | Used to precipitate the HCl salt from alcoholic solutions. |

| Non-Polar | Hexane | Insoluble | Strictly an antisolvent. |

Critical Solubility Insights

-

The "Free Base" Trap: Researchers often encounter precipitation when neutralizing the HCl salt in water. The free amino acid (zwitterion) has significantly lower water solubility than the HCl salt due to high crystal lattice energy and the hydrophobic effect of the adamantane cage [ResearchGate, 2025].

-

Acetonitrile Suspension: In synthetic workflows, the compound is often suspended in acetonitrile for reactions involving coupling agents. It does not fully dissolve, which can be advantageous for driving equilibrium if the product is soluble, or for filtration workups [Patent EP3279197A1].

Experimental Protocol: Saturation Solubility Determination

Since exact solubility can vary by crystal habit and purity, empirical determination is required for critical applications. Use this "Shake-Flask" protocol validated for amino acid hydrochlorides.

Materials Required[3][4][5][6][7][8]

-

Analyte: 2-Aminoadamantane-2-carboxylic acid HCl.[1]

-

Solvents: HPLC-grade Water, Methanol, Buffer (pH 7.4).

-

Equipment: Thermomixer or orbital shaker, 0.45

PTFE syringe filters, HPLC (UV detection at 210 nm) or Gravimetric balance.

Step-by-Step Workflow

-

Preparation (Excess Solute):

-

Add approx. 100 mg of the compound to a 2 mL Eppendorf tube.

-

Add 1.0 mL of the target solvent (e.g., Water or PBS).

-

Check: Visual presence of undissolved solid is mandatory. If clear, add more solid until saturation is visible.

-

-

Equilibration:

-

Agitate at 25°C for 24 hours at 750 RPM.

-

Tip: For kinetic solubility (fast read), 4 hours is often sufficient for salts, but 24 hours ensures thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge at 10,000 RPM for 10 minutes.

-

Carefully aspirate the supernatant.

-

Filter supernatant through a 0.22

or 0.45

-

-

Quantification (Choose Method):

-

Method A (HPLC - Recommended): Dilute the filtrate 1:100 in mobile phase and inject. Compare peak area against a standard curve (0.1 - 1.0 mg/mL).

-

Method B (Gravimetric): Pipette a known volume (e.g., 500

) into a pre-weighed aluminum dish. Evaporate solvent at 60°C under vacuum. Weigh the residue.

-

Applications & Implications

Peptide Synthesis

In Solid Phase Peptide Synthesis (SPPS), the solubility of this building block dictates the coupling solvent.

-

Recommendation: Do not use pure Acetonitrile (ACN) for the coupling reaction involving this amino acid. Use DMF or NMP , where solubility is significantly higher.

-

Coupling Efficiency: Due to the steric bulk of the adamantane cage, reaction kinetics are slower. High solubility in the reaction medium is crucial to drive the reaction to completion.

Purification[4]

-

Reverse Phase HPLC: The compound is suitable for C18 columns. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The adamantane group will increase retention time compared to non-cyclic amino acids.

-

Recrystallization: A common purification strategy involves dissolving the crude HCl salt in minimum hot Methanol and precipitating by adding cold Diethyl Ether [Synthesis Analogies].

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminoadamantane-2-carboxylic acid hydrochloride. Retrieved from

-

PubChem. (2025). Compound Summary: 2-Aminoadamantane-2-carboxylic acid hydrochloride (CAS 50294-51-4).[1] National Library of Medicine. Retrieved from

-

ResearchGate. (2025). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Discusses solubility limitations of the free base vs salt. Retrieved from

-

Google Patents. (2018). EP3279197A1 - Diagnosis, treatment and prevention of neurotensin receptor-related conditions. Describes suspension of the HCl salt in acetonitrile. Retrieved from

Sources

History and Discovery of Adamantane-Based Amino Acids: A Technical Guide

Executive Summary: The "Lipophilic Bullet" in Peptidomimetics

Adamantane (

This guide details the historical evolution, synthetic pathways, and therapeutic utility of adamantane-based amino acids (Ada-AAs), specifically focusing on 1-adamantylalanine and 2-aminoadamantane-2-carboxylic acid . It is designed for researchers requiring actionable protocols and mechanistic insights.

Historical Genesis: From Crude Oil to Chiral Scaffolds

The trajectory of adamantane chemistry evolved from petrochemical curiosity to a cornerstone of rational drug design.

| Era | Milestone | Key Scientist/Event | Impact |

| 1933 | Isolation | Landa & Macháček | Isolated from Hodonín crude oil; identified as a unique tricyclic hydrocarbon. |

| 1941 | First Synthesis | Prelog & Seiwerth | Multi-step synthesis proved the structure but was low-yielding (<1%). |

| 1957 | Scalable Synthesis | P. von R. Schleyer | Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene made adamantane commercially viable. |

| 1964 | Medicinal Debut | Davies et al. | Discovery of Amantadine (1-aminoadamantane) as an Influenza A M2 channel blocker. |

| 1966 | Amino Acid Genesis | F.N. Stepanov | First synthesis of |

| 2016 | Asymmetric Control | de Bruin et al. | Enantioselective synthesis of Adamantylalanine via Strecker reaction for proteasome inhibitors (e.g., Bortezomib analogs). |

Synthetic Methodologies: Engineering the Adamantyl Scaffold

The synthesis of adamantane-based amino acids requires overcoming the steric bulk of the adamantyl group. Two primary classes are discussed: (S)-1-Adamantylalanine (side-chain modification) and 2-Aminoadamantane-2-carboxylic acid (cage-functionalized).

Mechanistic Pathway: Asymmetric Strecker Synthesis

The most robust method for generating optically pure 1-adamantylalanine is the asymmetric Strecker reaction utilizing Ellman’s sulfinamide auxiliary. This approach avoids racemic resolution and ensures high diastereomeric excess (

Figure 1: Asymmetric Strecker synthesis pathway for (S)-1-Adamantylalanine.[1]

Detailed Experimental Protocol: Synthesis of (S)-1-Adamantylalanine

Objective: Synthesis of enantiomerically pure (S)-3-(1-adamantyl)alanine.

Pre-requisites: Anhydrous conditions, inert atmosphere (

Step 1: Formation of the N-Sulfinyl Imine

-

Reagents: Charge a flame-dried flask with 1-adamantanecarbaldehyde (10.0 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (11.0 mmol).

-

Solvent/Catalyst: Add anhydrous THF (50 mL) followed by Titanium(IV) ethoxide (

, 20.0 mmol). -

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Quench with saturated brine (20 mL) while stirring vigorously. Filter the resulting titanium salts through a pad of Celite. Wash the filter cake with EtOAc.

-

Purification: Dry organic layer over

, concentrate in vacuo. The crude imine is often pure enough for the next step; otherwise, purify via silica gel chromatography.

Step 2: Asymmetric Hydrocyanation (Strecker Step)

-

Setup: Dissolve the N-sulfinyl imine (5.0 mmol) in anhydrous THF (25 mL) and cool to -78°C.

-

Cyanide Addition: Add Trimethylsilyl cyanide (TMSCN) (7.5 mmol) dropwise.

-

Activation: Add a Lewis acid catalyst (e.g., Sc(OTf)3 or SnCl4 , 0.1 equiv) to promote diastereoselectivity.

-

Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Analysis: Determine diastereomeric ratio (

) via

Step 3: Hydrolysis to Free Amino Acid

-

Hydrolysis: Dissolve the

-amino nitrile in 6M HCl (20 mL). -

Reflux: Heat to reflux (100°C) for 12 hours. This step cleaves the sulfinyl group, hydrolyzes the nitrile to the carboxylic acid, and removes the TMS group.

-

Isolation: Concentrate to dryness. Re-dissolve in water and apply to a Dowex 50W ion-exchange column. Elute with 1M

to isolate the zwitterionic amino acid. -

Yield: Recrystallize from water/ethanol to obtain (S)-1-adamantylalanine as a white solid.

Structural & Physicochemical Properties[4]

The incorporation of adamantane into peptide backbones fundamentally alters their behavior in biological systems.

| Property | Effect on Peptide/Drug | Mechanism |

| Lipophilicity | Increased Membrane Permeability | The diamondoid cage ( |

| Steric Bulk | Proteolytic Resistance | The rigid, bulky group ( |

| Conformational Constraint | Helix Stabilization | When placed at |

Biological Applications in Drug Discovery

Proteasome Inhibition (Bortezomib Analogs)

Replacing the phenylalanine residue in Bortezomib with 1-adamantylalanine creates a "super-hydrophobic" P2 pharmacophore. This modification increases the residence time of the drug within the 20S proteasome

Antiviral M2 Channel Blockers

The adamantane cage is the essential pharmacophore for blocking the M2 proton channel of Influenza A.

-

Mechanism: The adamantyl group binds within the transmembrane pore (Val27 region), physically occluding

flux and preventing viral uncoating. -

Resistance: Mutations (e.g., S31N) effectively narrow the pore or alter polarity, rendering simple adamantane amines ineffective, driving the need for adamantyl-amino acid conjugates that can contact alternative residues.

Figure 2: Mechanism of action for Adamantane-based M2 channel inhibition.

Future Outlook: The Era of Diamondoid Peptidomimetics

The future of adamantane amino acids lies in Targeted Protein Degradation (TPD) and Antimicrobial Peptides (AMPs) .

-

PROTACs: Adamantane derivatives are being explored as E3 ligase ligands due to their ability to occupy hydrophobic pockets in Cereblon or VHL.

-

Membrane Disruptors: Cationic adamantyl-peptides (e.g., incorporating adamantyl-glycine) show promise against MRSA by disrupting bacterial membranes via a "carpet mechanism," where the adamantane acts as a membrane anchor.

References

-

Landa, S., & Macháček, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications. Link

-

Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society. Link

-

Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine).[3] Science. Link

-

Stepanov, F. N., & Srebrodolskii, Y. I. (1966). Synthesis of amino derivatives of adamantane. Zhurnal Organicheskoi Khimii. (Seminal work on amino acid derivatives).[4][5][6][7][8][9][10]

-

de Bruin, G., et al. (1966). Enantioselective synthesis of adamantylalanine and carboranylalanine and their incorporation into the proteasome inhibitor bortezomib. Chemical Communications. Link

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Organic Chemistry. Link

Sources

- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. peptidesacademy.co [peptidesacademy.co]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chempep.com [chempep.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Research History of Peptide - Creative Peptides Blog [creative-peptides.com]

2-aminoadamantane-2-carboxylic acid molecular weight and formula

Executive Summary

2-Aminoadamantane-2-carboxylic acid (2-Adc) is a rigid, achiral, tricyclic

This guide provides a comprehensive analysis of 2-Adc, detailing its physicochemical properties, synthesis protocols, and critical role in modulating transport across the blood-brain barrier (BBB) and stabilizing bioactive peptide conformations.

Physicochemical Profile

The adamantane scaffold imparts unique lipophilic and steric properties to the amino acid, distinguishing it from standard aliphatic analogs like leucine or valine.

Core Molecular Data

| Property | Specification |

| Compound Name | 2-Aminoadamantane-2-carboxylic acid |

| Synonyms | 2-Amino-2-adamantanecarboxylic acid; 2-Adc |

| CAS Number (Free Acid) | 42381-05-5 |

| CAS Number (HCl Salt) | 50294-51-4 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Exact Mass | 195.1259 |

| pKa (Calculated) | Acid: ~2.2 |

| Solubility | Sparingly soluble in water; Soluble in acidic/basic aqueous buffers; Insoluble in non-polar organics.[1] |

| Geometry | Achiral, Geminal-disubstituted (C2 position) |

Structural Biology & Pharmacology

The Adamantane Scaffold Effect

The adamantane cage is a diamondoid structure that is thermodynamically stable and highly lipophilic. When incorporated into amino acid structures, it introduces specific pharmacological advantages:

-

Steric Bulk: The cage occupies a spherical volume of significantly larger radius than a standard isopropyl or isobutyl side chain, creating a "molecular anchor" that restricts rotation in peptide backbones.

-